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Compound of Interest

Compound Name: 4,5-Dibromopyridin-2-ol

Cat. No.: B11717726

Get Quote

Core Identity & Chemical Properties
4,5-Dibromopyridin-2-ol is a highly functionalized heterocyclic building block used in the

synthesis of complex pharmaceutical scaffolds. Its structure features a pyridine ring substituted

with two bromine atoms at the 4 and 5 positions and a hydroxyl group at the 2 position. This

specific substitution pattern creates a unique electronic environment that allows for

regioselective functionalization, making it a valuable tool in Fragment-Based Drug Discovery

(FBDD).
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Property Data

CAS Number 1381937-65-0

IUPAC Name 4,5-Dibromo-1H-pyridin-2-one

Synonyms
4,5-Dibromo-2-hydroxypyridine; 4,5-Dibromo-2-

pyridone

Molecular Formula C₅H₃Br₂NO

Molecular Weight 252.89 g/mol

Appearance Off-white to pale yellow solid

Solubility
Soluble in DMSO, DMF; sparingly soluble in

DCM, water

pKa (Calculated) ~8.5 (OH/NH tautomer)

Tautomeric Equilibrium
In solution and solid state, 2-hydroxypyridines exist in equilibrium with their 2-pyridone

tautomers. For 4,5-dibromopyridin-2-ol, the pyridone form (lactam) is thermodynamically

favored in polar solvents (e.g., DMSO, Methanol) and in the crystal lattice due to strong

intermolecular hydrogen bonding (dimerization).

Lactam Form (Dominant): N-H, C=O (Favored in polar media/solid state)

Lactim Form (Minor): N, C-OH (Favored in gas phase/non-polar dilute solution)

Synthesis & Manufacturing Routes[1][2][3]
The synthesis of 4,5-dibromopyridin-2-ol is typically achieved through modification of pre-

functionalized pyridine precursors rather than direct bromination, as direct bromination of 2-

pyridone favors the 3,5-positions.

Route A: Demethylation of 2-Methoxy-4,5-
dibromopyridine (Preferred)

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.benchchem.com/product/b11717726/docs?utm_src=pdf-body#technical-guide-4-5-dibromopyridin-2-ol
https://www.benchchem.com/product/b11717726/docs?utm_src=pdf-body#technical-guide-4-5-dibromopyridin-2-ol
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11717726?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


This route ensures the correct halogen placement by starting from a commercially available

methoxy precursor.

Starting Material: 4,5-Dibromo-2-methoxypyridine (CAS 1784600-21-0).

Reagent: Aqueous HBr (48%) or BBr₃ in DCM.

Conditions: Reflux (for HBr) or 0°C to RT (for BBr₃).

Mechanism: Acid-mediated cleavage of the methyl ether. The pyridyl nitrogen is protonated,

activating the adjacent C-O bond for nucleophilic attack by bromide.

Yield: Typically >85%.

Route B: Diazotization of 4,5-Dibromo-2-aminopyridine
Used when the amino-pyridine precursor is available from upstream nitration/reduction

workflows.

Starting Material: 4,5-Dibromo-2-aminopyridine.

Reagents: Sodium Nitrite (NaNO₂), Sulfuric Acid (H₂SO₄) or HBr.

Conditions: 0–5°C followed by warming.

Mechanism: Formation of the diazonium salt followed by hydrolysis (S_N1-like displacement

by water).

4,5-Dibromo-2-methoxypyridine
(CAS 1784600-21-0)

4,5-Dibromopyridin-2-ol
(CAS 1381937-65-0)

 HBr, Reflux
(Demethylation)

4,5-Dibromo-2-aminopyridine

 NaNO2, H2SO4
(Diazotization)

Click to download full resolution via product page

Figure 1: Primary synthetic pathways to 4,5-Dibromopyridin-2-ol.
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Reactivity & Regioselective Functionalization[4][5]
The core value of 4,5-dibromopyridin-2-ol lies in the differential reactivity of its three

functional handles: the N-H/O-H group, the C4-Bromine, and the C5-Bromine.

N-Alkylation vs. O-Alkylation
The pyridone nitrogen is a nucleophile.

N-Alkylation (Major): Reaction with alkyl halides (R-X) and weak bases (K₂CO₃, Cs₂CO₃) in

polar aprotic solvents (DMF) predominantly yields the N-alkylated pyridone.

O-Alkylation (Minor/Selective): Reaction with silver salts (Ag₂CO₃) or under Mitsunobu

conditions can favor the O-alkylated pyridine (2-alkoxypyridine).

Regioselective Cross-Coupling (The C4 vs. C5 Rule)
In Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig), the two bromine

atoms are not equivalent.

C4-Bromine (Most Reactive): The C4 position is para to the carbonyl group (in the pyridone

form) and gamma to the nitrogen. It is more electron-deficient than the C5 position.

Consequently, oxidative addition of Pd(0) occurs preferentially at C4.

C5-Bromine (Least Reactive): The C5 position is meta to the carbonyl and beta to the

nitrogen, resembling an electron-rich aryl bromide. It reacts only after the C4 position has

been functionalized or under forcing conditions.

Protocol for C4-Selective Suzuki Coupling:

Catalyst: Pd(dppf)Cl₂ or Pd(PPh₃)₄ (3–5 mol%).

Base: Na₂CO₃ (2.0 equiv).

Boronic Acid: Aryl-B(OH)₂ (1.0–1.1 equiv).

Solvent: Dioxane/Water (4:1).[1]

Temperature: 60–80°C (Control temperature to avoid bis-coupling).
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4,5-Dibromopyridin-2-ol

N-Alkylated Product
(N-R, 4,5-diBr)

 R-X, K2CO3, DMF
(N-Alkylation)

C4-Arylated Product
(4-Ar, 5-Br)

 Ar-B(OH)2 (1 eq), Pd(0)
(Selective C4 Coupling)

C4,C5-Diarylated Product
(4-Ar, 5-Ar')

 Ar'-B(OH)2, Pd(0), Heat
(C5 Coupling)

Click to download full resolution via product page

Figure 2: Regioselective functionalization logic. C4-Br reacts before C5-Br.

Activation of the 2-OH Group
The 2-hydroxy group can be converted into a leaving group (Cl, Br, OTf) to enable nucleophilic

substitution (S_NAr) at the 2-position.

Chlorination: POCl₃ (neat or with PCl₅) at reflux

2-Chloro-4,5-dibromopyridine.

Triflation: Tf₂O, Pyridine

2-Triflyloxy-4,5-dibromopyridine.

Applications in Medicinal Chemistry[2][7][8][9]
4,5-Dibromopyridin-2-ol serves as a critical scaffold for:

Kinase Inhibitors: The pyridone motif mimics the hydrogen-bonding pattern of the purine ring

in ATP, allowing it to bind to the hinge region of kinases. The 4- and 5-positions allow vectors
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to access the hydrophobic back pocket and solvent-exposed regions.

Combretastatin A4 Analogues: Used to synthesize pyridine-bridged tubulin polymerization

inhibitors.

Proteolysis Targeting Chimeras (PROTACs): The orthogonal reactivity allows sequential

attachment of a linker (at C2 or N1) and a warhead (at C4/C5).

Safety & Handling
Hazards: Irritant to eyes, respiratory system, and skin. May be harmful if swallowed.

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Hygroscopic.

Disposal: Dispose of as halogenated organic waste.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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